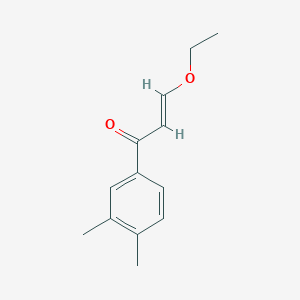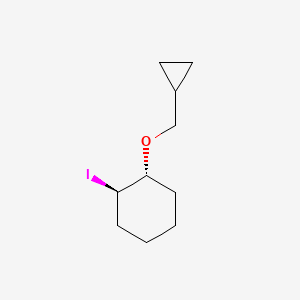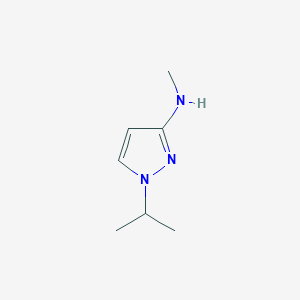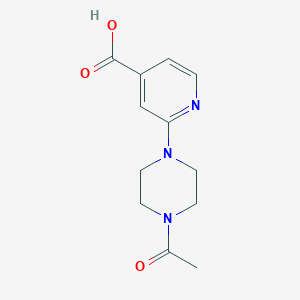
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3,4-dimethylphenyl group and an ethoxy group attached to the prop-2-en-1-one backbone. Chalcones are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylacetophenone and ethyl acetoacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as ionic liquids or phase-transfer catalysts can also enhance the reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the α,β-unsaturated carbonyl system can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Amino derivatives, thioethers.
Aplicaciones Científicas De Investigación
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the preparation of biologically active molecules.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable lead compound for drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Mecanismo De Acción
The biological activity of 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, resulting in anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
1-(3,4-Dimethoxyphenyl)-3-ethoxyprop-2-en-1-one: Similar structure but with methoxy groups instead of methyl groups.
1-(3,4-Dimethylphenyl)-3-methoxyprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: 1-(3,4-Dimethylphenyl)-3-ethoxyprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
(E)-1-(3,4-dimethylphenyl)-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-15-8-7-13(14)12-6-5-10(2)11(3)9-12/h5-9H,4H2,1-3H3/b8-7+ |
Clave InChI |
XFURSVLKIILRHQ-BQYQJAHWSA-N |
SMILES isomérico |
CCO/C=C/C(=O)C1=CC(=C(C=C1)C)C |
SMILES canónico |
CCOC=CC(=O)C1=CC(=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)


![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)

![2H,3H-furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B13490684.png)
![tert-butyl N-[(1r,4r)-4-(prop-2-yn-1-yloxy)cyclohexyl]carbamate, trans](/img/structure/B13490690.png)





![1-[5-Bromo-2-(2-methoxyethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13490730.png)
